(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
AMD 070 is an aminoquinoline.
AMD-070 is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including AMD-070, which targets the CXCR4 receptor on HIV and prevents the virus from entering and infecting healthy cells. Other entry inhibitors target the CCR5 receptor of HIV.These new agents are widely viewed as next generation anti-HIV drugs with the potential to significantly advance HIV therapeutics.
Brand Name: Vulcanchem
CAS No.: 558447-26-0
VCID: VC0003242
InChI: InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
SMILES: C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Molecular Formula: C21H27N5
Molecular Weight: 349.5 g/mol

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

CAS No.: 558447-26-0

Inhibitors

VCID: VC0003242

Molecular Formula: C21H27N5

Molecular Weight: 349.5 g/mol

Purity: > 98%

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine - 558447-26-0

CAS No. 558447-26-0
Product Name (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Molecular Formula C21H27N5
Molecular Weight 349.5 g/mol
IUPAC Name N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Standard InChI InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
Standard InChIKey WVLHHLRVNDMIAR-IBGZPJMESA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
SMILES C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Canonical SMILES C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Appearance Solid powder
Description Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
AMD 070 is an aminoquinoline.
AMD-070 is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including AMD-070, which targets the CXCR4 receptor on HIV and prevents the virus from entering and infecting healthy cells. Other entry inhibitors target the CCR5 receptor of HIV.These new agents are widely viewed as next generation anti-HIV drugs with the potential to significantly advance HIV therapeutics.
Purity > 98%
Synonyms AMD 070
AMD 11070
AMD-070
AMD-11070
AMD070
AMD11070
N'-((1H-benzo(d)imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reference 1. Antimicrob Agents Chemother. 2008 May;52(5):1630-4. doi: 10.1128/AAC.01460-07.
Epub 2008 Feb 19.

Effect of low-dose ritonavir on the pharmacokinetics of the CXCR4 antagonist
AMD070 in healthy volunteers.

Cao YJ(1), Flexner CW, Dunaway S, Park JG, Klingman K, Wiggins I, Conley J,
Radebaugh C, Kashuba AD, MacFarland R, Becker S, Hendrix CW.

Author information:
(1)Johns Hopkins University School of Medicine, Baltimore, Maryland, USA.
ycao3@jhmi.edu

AMD070, a CXCR4 antagonist, has demonstrated antiretroviral activity in human
immunodeficiency virus-infected patients. Since AMD070 is a substrate of
cytochrome P450 3A4 and P-glycoprotein, both of which may be affected by
ritonavir, we tested for a ritonavir effect on AMD070 pharmacokinetics. Subjects
were given a single 200-mg dose of AMD070 on days 1, 3, and 17. Ritonavir (100 mg
every 12 h) was dosed from day 3 to day 18. Blood samples to test for AMD070
concentrations were collected over 48 h after each administration of AMD070.
Twenty-three male subjects were recruited. Among them, 21 completed the study,
and 2 were discontinued for reasons other than safety. All adverse events were
grade 2 or lower. AMD070 alone had the following pharmacokinetic features, given
as medians (ranges): 3 h (0.5 to 4 h) for the time to peak blood concentration,
256 ng/ml (41 to 845 ng/ml) for the peak concentration (C(max)), 934 h x ng/ml
(313 to 2,127 h x ng/ml) for the area under the concentration-time curve from 0 h
to infinity (AUC(0-infinity)), 214 liters/h (94 to 639 liters/h) for apparent
body clearance, and 4,201 liters (1,996 to 9,991 liters) for the apparent volume
of distribution based on the terminal phase. The initial doses of ritonavir
increased the C(max) of AMD070 [geometric mean (90% confidence interval)] by 39%
(3 to 89%) and the AUC(0-infinity) by 60% (29 to 100%). After 14 days of
ritonavir dosing, the pharmacokinetic changes in AMD070 persisted. The plasma
pharmacokinetics of ritonavir were consistent with previous reports. It is
concluded that AMD070 concentrations were increased with concomitant ritonavir
dosing for 14 days in healthy volunteers.




2. J Acquir Immune Defic Syndr. 2008 Apr 15;47(5):559-65. doi:
10.1097/QAI.0b013e3181627566.

Pharmacokinetic effect of AMD070, an Oral CXCR4 antagonist, on CYP3A4 and CYP2D6
substrates midazolam and dextromethorphan in healthy volunteers.

Nyunt MM(1), Becker S, MacFarland RT, Chee P, Scarborough R, Everts S, Calandra
GB, Hendrix CW.

Author information:
(1)Johns Hopkins University School of Medicine, Division of Clinical
Pharmacology, Baltimore, MD, USA.

BACKGROUND: Many antiretroviral drugs used in HIV care involve complex drug
metabolism by CYP3A4 and CYP2D6 enzymes, and drug interactions are problematic
clinically. AMD070, a novel entry inhibitor, is an inhibitor of X4-tropic HIV
virus. In vitro data suggested that it is a CYP3A4 substrate and may inhibit
CYP2D6 and CYP3A4.
METHODS: Twelve healthy subjects were given a single oral dose of 5 mg of
midazolam and 30 mg of dextromethorphan on day 1 and 9, and 200 mg of AMD070
twice daily on days 2 through 9 (inclusive). Pharmacokinetic parameters of
midazolam and dextromethorphan were assessed alone and in the presence of AMD070.
RESULTS: The mean AUC0-24 and Cmax of dextromethorphan increased 2.86-fold (2.20
to 5.10, 90% confidence interval [CI]) and 2.52-fold (1.99 to 4.24, 90% CI),
respectively, in the presence of AMD070. Plasma AUC0-12 of midazolam increased
1.33-fold (1.15 to 1.61, 90% CI) without change in Cmax. The half-life did not
change for both drugs, but significant, parallel decrease in apparent oral
clearance and volume of distribution was observed.
CONCLUSIONS: The data support an alteration in bioavailability due to an
AMD070-mediated inhibition of presystemic metabolism, though an intestinal
P-glycoprotein effect could also be contributing. Interactions between AMD070
with CYP3A4 and, especially, 2D6 substrates of clinical importance in HIV care
should be further explored.


3. Antimicrob Agents Chemother. 2007 Jul;51(7):2351-8. Epub 2007 Apr 23.

Multiple-dose escalation study of the safety, pharmacokinetics, and biologic
activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects.

Stone ND(1), Dunaway SB, Flexner C, Tierney C, Calandra GB, Becker S, Cao YJ,
Wiggins IP, Conley J, MacFarland RT, Park JG, Lalama C, Snyder S, Kallungal B,
Klingman KL, Hendrix CW.

Author information:
(1)Johns Hopkins University School of Medicine, Division of Clinical
Pharmacology, Harvey 502, 600 N. Wolfe Street, Baltimore, MD 21287, USA.

Erratum in
Antimicrob Agents Chemother. 2007 Aug;51(8):3047.

AMD070 is an oral CXCR4 antagonist with in vitro activity against X4-tropic human
immunodeficiency virus type 1. Thirty fasting healthy male volunteers received
oral doses of AMD070 ranging from a single 50-mg dose to seven 400-mg doses given
every 12 h (q12h). Nine subjects received a 200-mg dose during fasting and prior
to a meal. Subjects were monitored for safety and pharmacokinetics. AMD070 was
well tolerated, without serious adverse events. Transient headaches (13 subjects)
and neurocognitive (8 subjects) and gastrointestinal (7 subjects) symptoms were
the most common complaints. Seven subjects had sinus tachycardia, and two were
symptomatic. AMD070 plasma concentrations peaked 1 to 2 h after patient dosing.
The estimated terminal half-life ranged from 11.2 to 15.9 h among cohorts. Dose
proportionality was not demonstrated. Less than 1% of the drug appeared unchanged
in the urine. Food reduced the maximum concentration of drug in serum and the
area under the concentration-time curve from 0 to 24 h by 70% and 56%,
respectively (P < or = 0.01). A dose-dependent elevation of white blood cells
(WBC) demonstrated a maximum twofold increase over baseline (95% confidence
interval, 2.0- to 2.1-fold) in an E(max) model. In healthy volunteers, AMD070 was
well tolerated and demonstrated mixed-order pharmacokinetics, and food reduced
drug exposure. AMD070 induced a dose-related elevation of WBC which was
attributed to CXCR4 blockade. Using leukocytosis as a surrogate marker for CXCR4
inhibition, this dose-response relationship suggests that the doses used in this
study were active in vivo, though not maximal, throughout the dosing interval.
Trough concentrations with the 400-mg dose q12h exceeded the antiviral in vitro
90% effective concentration of AMD070.
PubChem Compound 11256587
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator